molecular formula C17H19BrN4O2 B2481997 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine CAS No. 2097915-53-0

2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine

Cat. No.: B2481997
CAS No.: 2097915-53-0
M. Wt: 391.269
InChI Key: VYMYEPHJZKHGHE-UHFFFAOYSA-N
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Description

2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a piperidine ring and a bromopyridine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:

    Preparation of 5-bromopyridine-3-carboxylic acid: This can be achieved through the bromination of pyridine-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of 5-bromopyridine-3-carbonyl chloride: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride.

    Synthesis of 1-(5-bromopyridine-3-carbonyl)piperidine: The acid chloride is reacted with piperidine to form the desired amide.

    Coupling with 4,6-dimethylpyrimidine: The final step involves the coupling of the amide with 4,6-dimethylpyrimidine under basic conditions, typically using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: Nucleophiles like amines, thiols, and alkoxides

    Coupling: Palladium catalysts, boronic acids, bases like K2CO3, solvents like DMF

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and medicinal chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(5-chloropyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine
  • 2-{[1-(5-fluoropyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine
  • 2-{[1-(5-methylpyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine

Uniqueness

The uniqueness of 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom in the pyridine ring can influence its reactivity and interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O2/c1-11-6-12(2)21-17(20-11)24-15-4-3-5-22(10-15)16(23)13-7-14(18)9-19-8-13/h6-9,15H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMYEPHJZKHGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC(=CN=C3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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